2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILEJRCRXMSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385209 | |
| Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-03-8 | |
| Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Thiophen 2 Yl Imidazo 1,2 a Pyridine and Its Derivatives
Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core
Several classical and modern synthetic strategies have been developed to construct the imidazo[1,2-a]pyridine nucleus. These methods provide versatile pathways to a wide range of substituted derivatives, including those bearing a thiophene (B33073) moiety.
Groebke-Blackburn-Bienaymé (GBB-3CR) Reactions
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3CR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.gov This isocyanide-based multicomponent reaction involves the condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.gov The GBB reaction is recognized for its efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. nih.govmdpi.com
The general mechanism involves the formation of a Schiff base from the 2-aminopyridine (B139424) and the aldehyde, which then undergoes cyclization with the isocyanide. When thiophene-2-carboxaldehyde is used as the aldehyde component, this reaction provides a direct route to 2-(thiophen-2-yl)-substituted 3-aminoimidazo[1,2-a]pyridines. Various catalysts, including Lewis and Brønsted acids, can be employed to promote the reaction. beilstein-journals.orgresearchgate.net For instance, scandium triflate has been effectively used as a catalyst in these transformations. researchgate.net The versatility of the GBB-3CR allows for the introduction of a wide range of substituents on the pyridine (B92270) ring, the 3-amino group (from the isocyanide), and the 2-position (from the aldehyde), making it a key strategy for creating libraries of these compounds for drug discovery. nih.govresearchgate.net
Table 1: Examples of GBB-3CR for Thiophene-Substituted Imidazo[1,2-a]pyridines
| Amidine | Aldehyde | Isocyanide | Catalyst | Product |
|---|---|---|---|---|
| 2-Aminopyridine | Thiophene-2-carboxaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | N-tert-Butyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
| 2-Amino-5-chloropyridine | Thiophene-2-carboxaldehyde | Cyclohexyl isocyanide | HClO₄ | 6-Chloro-N-cyclohexyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
| 2-Aminopyrazine | Thiophene-2-carboxaldehyde | Benzyl isocyanide | NH₄Cl | N-Benzyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine |
Condensation of α-Halocarbonyl Compounds with 2-Aminopyridines
One of the most traditional and widely used methods for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. nih.govrsc.org To synthesize 2-(thiophen-2-yl)imidazo[1,2-a]pyridine, 2-aminopyridine is reacted with an α-haloketone such as 2-bromo-1-(thiophen-2-yl)ethan-1-one.
The reaction mechanism involves an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic system. This method is robust and allows for a wide variety of substituents on both the pyridine and the thiophene rings. nih.gov However, a limitation of this approach can be the availability and lachrymatory nature of the requisite α-haloketones. nih.gov
Copper(I)-Catalyzed Aerobic Oxidative Syntheses
In recent years, copper-catalyzed reactions have emerged as a powerful tool for the construction of N-heterocycles due to the low cost and low toxicity of copper catalysts. lookchem.com Copper(I)-catalyzed aerobic oxidative synthesis provides an efficient and environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org This approach can involve the reaction of 2-aminopyridines with terminal alkynes, ketones, or even nitroolefins, using molecular oxygen or air as the oxidant. organic-chemistry.orgorganic-chemistry.org
For the synthesis of this compound, a copper(I) salt can catalyze the reaction between 2-aminopyridine and 1-(thiophen-2-yl)ethan-1-one under an aerobic atmosphere. lookchem.com Another variation involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. organic-chemistry.orgnih.gov These methods are attractive due to their operational simplicity and the use of a green oxidant. organic-chemistry.org The reaction tolerates a broad range of functional groups, making it a versatile tool for synthesizing diverse derivatives. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold. icsr.in These methods can be used to construct the core structure or to introduce the thiophene moiety onto a pre-existing imidazo[1,2-a]pyridine ring.
One strategy involves a palladium-catalyzed intramolecular dehydrogenative coupling. nih.gov More commonly, a pre-functionalized imidazo[1,2-a]pyridine, such as a halogenated derivative (e.g., 2-bromoimidazo[1,2-a]pyridine), can undergo a Suzuki or Stille coupling with a thiophene-based organometallic reagent (e.g., thiophene-2-boronic acid or 2-(tributylstannyl)thiophene) to introduce the thiophene group at the 2-position. nih.govresearchgate.net These methods offer high yields and excellent functional group tolerance. researchgate.net Microwave-assisted one-pot procedures combining cyclization and subsequent palladium-catalyzed cross-coupling reactions have also been developed for the efficient synthesis of polysubstituted imidazo[1,2-a]pyridines. nih.govresearchgate.net
Green Chemistry Approaches in the Synthesis of Thiophene-Substituted Imidazo[1,2-a]pyridines
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. For the synthesis of imidazo[1,2-a]pyridines, this has led to the development of more environmentally benign protocols.
Ultrasound-Mediated Protocols
Ultrasound irradiation has been recognized as an effective green chemistry tool that can enhance reaction rates, improve yields, and often allow for milder reaction conditions. organic-chemistry.org The synthesis of imidazo[1,2-a]pyridines can be significantly accelerated using ultrasound. scispace.com
An ultrasound-assisted, metal-free, and eco-friendly method for synthesizing imidazo[1,2-a]pyridines involves the C-H functionalization of aryl methyl ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water. organic-chemistry.org When 1-(thiophen-2-yl)ethan-1-one is used as the starting material, this protocol provides a rapid and efficient route to this compound. organic-chemistry.org The use of water as a solvent and the avoidance of metal catalysts make this a highly sustainable method. organic-chemistry.org Ultrasound has also been applied to the GBB reaction, leading to reduced reaction times and improved yields under eco-friendly conditions. researchgate.net
Table 2: Comparison of Ultrasound-Mediated vs. Conventional Synthesis
| Reaction | Conventional Method | Ultrasound-Mediated Method |
|---|---|---|
| Reactants | 2-Aminopyridine, 1-(thiophen-2-yl)ethan-1-one | 2-Aminopyridine, 1-(thiophen-2-yl)ethan-1-one |
| Conditions | Reflux in organic solvent, several hours | KI/TBHP, Water, minutes |
| Advantages | Established procedure | Rapid, high yield, green solvent, metal-free |
| Disadvantages | Long reaction times, use of organic solvents | Specialized equipment (ultrasonic bath) |
Reactions in Aqueous Media as Green Solvents
The use of water as a solvent in organic synthesis represents a significant advancement in green chemistry, minimizing the reliance on volatile and often toxic organic solvents. A notable approach for the synthesis of 2-aryl-imidazo[1,2-a]pyridines involves microwave-assisted reaction in an aqueous medium. This method provides a clean, efficient, and environmentally friendly route to these bicyclic systems.
In a typical procedure, a mixture of a 2-aminopyridine and a phenacyl bromide derivative is subjected to microwave irradiation in water, leading to the formation of the corresponding imidazo[1,2-a]pyridine in good to excellent yields. iosrjournals.org This technique is characterized by its simplicity, operational ease, and reduced reaction times, often completing within minutes. iosrjournals.org The products are readily isolated, and the method is scalable, demonstrating its practical utility. acs.org
Another effective method utilizes iodine as a catalyst for the condensation of aryl methyl ketones with 2-aminopyridines in aqueous media. acs.org This reaction can be performed "on water" or with the addition of a surfactant like sodium dodecyl sulphate (SDS) to enhance substrate scope and yields. acs.org
| Entry | Phenacyl Bromide Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-bromo-1-phenylethanone | 2-phenylimidazo[1,2-a]pyridine | 90 |
| 2 | 2-bromo-1-(4-bromophenyl)ethanone | 2-(4-bromophenyl)imidazo[1,2-a]pyridine | 95 |
| 3 | 2-bromo-1-(4-chlorophenyl)ethanone | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 92 |
| 4 | 2-bromo-1-(4-nitrophenyl)ethanone | 2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 94 |
Heteropolyacid Catalysis (e.g., Phosphotungstic Acid - HPW)
Heteropolyacids have emerged as highly efficient and reusable catalysts for various organic transformations. Phosphotungstic acid (HPW) is a particularly attractive green catalyst due to its low cost, non-toxicity, and high thermal and chemical stability. beilstein-journals.org It serves as a potent Brønsted acid catalyst for the Groebke–Blackburn–Bienaymé (GBB) three-component reaction to synthesize imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov
This methodology involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalytic amount of HPW (typically 2 mol%). beilstein-journals.orgnih.gov The reaction is often carried out in ethanol (B145695) under microwave heating, which significantly reduces the reaction time to as little as 30 minutes and provides high yields of the desired products. beilstein-journals.org This approach is noted for its broad substrate scope, accommodating a range of aromatic, heteroaromatic, and even aliphatic aldehydes. beilstein-journals.orgnih.gov
| Entry | Aldehyde | Isocyanide | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 30 | 97 |
| 2 | Benzaldehyde | Cyclohexyl isocyanide | 30 | 95 |
| 3 | Thiophene-2-carbaldehyde | tert-Butyl isocyanide | 30 | 92 |
| 4 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 30 | 99 |
Catalyst-Free and Solvent-Free Condensation Reactions
In the pursuit of ultimate green synthesis, catalyst-free and solvent-free reactions represent an ideal scenario. A highly efficient and straightforward method for the synthesis of imidazo[1,2-a]pyridines involves the direct condensation of α-haloketones with 2-aminopyridines under neat conditions. scielo.br
This reaction is typically carried out by heating a mixture of the two reactants at a moderate temperature (e.g., 60 °C) for a short duration. scielo.br The absence of both a catalyst and a solvent simplifies the reaction setup and work-up procedure, reduces waste, and lowers costs. researchgate.net This method has demonstrated good to excellent yields for a variety of substituted 2-aminopyridines and α-haloketones, tolerating functional groups such as chloro, methyl, and methoxy (B1213986) moieties. scielo.br For the synthesis of this compound, 2-bromo-1-(thiophen-2-yl)ethanone would be reacted with 2-aminopyridine under these conditions.
| Entry | α-Haloketone | 2-Aminopyridine | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | α-Bromoacetophenone | 2-Aminopyridine | 20 | 91 |
| 2 | 4'-Methoxy-α-bromoacetophenone | 2-Aminopyridine | 20 | 90 |
| 3 | 4'-Chloro-α-bromoacetophenone | 2-Aminopyridine | 20 | 92 |
| 4 | α-Bromoacetophenone | 2-Amino-5-methylpyridine | 40 | 88 |
Visible Light-Induced C-H Functionalization Strategies
Visible light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds under mild conditions, offering an alternative to traditional, often harsh, synthetic methods. The C3 position of the imidazo[1,2-a]pyridine scaffold is particularly amenable to such functionalization.
C3-Alkoxylation of Imidazo[1,2-a]pyridines with Thiophene-Containing Alcohols
The direct C3-alkoxylation of imidazo[1,2-a]pyridines can be achieved using visible light and an organic photoredox catalyst such as rose bengal. scispace.comresearchgate.net This reaction proceeds under ambient air at room temperature, using the alcohol as both the reactant and solvent. researchgate.net A key example is the methoxylation of this compound, which provides the desired C3-alkoxylated product in high yield. researchgate.netnih.gov This methodology is tolerant of various functional groups on both the imidazo[1,2-a]pyridine core and the alcohol. nih.gov
| Substrate | Alcohol | Photocatalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| This compound | Methanol | Rose Bengal | Methanol | 3-Methoxy-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | 83 |
C3-Thiocyanation of Imidazo[1,2-a]pyridines
The introduction of a thiocyanate (B1210189) group at the C3 position of imidazo[1,2-a]pyridines can be accomplished through a visible light-mediated reaction using eosin (B541160) Y as a photoredox catalyst. nih.govmdpi.com This metal-free process utilizes ammonium (B1175870) thiocyanate (NH₄SCN) as the thiocyanate source and is conducted in acetonitrile (B52724) under an ambient air atmosphere at room temperature. researchgate.net The reaction proceeds via the formation of a thiocyanate radical and demonstrates broad functional group tolerance, affording a library of 3-(thiocyanato)imidazo[1,2-a]pyridines in high yields. researchgate.net
| Entry | Imidazo[1,2-a]pyridine Substrate | Thiocyanate Source | Photocatalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Phenylimidazo[1,2-a]pyridine | NH₄SCN | Eosin Y | 94 |
| 2 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | NH₄SCN | Eosin Y | 91 |
| 3 | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | NH₄SCN | Eosin Y | 89 |
| 4 | This compound | NH₄SCN | Eosin Y | 85 |
C3-Sulfonylation of Imidazo[1,2-a]pyridines
The sulfone moiety is a valuable functional group in medicinal chemistry, and its direct introduction onto the imidazo[1,2-a]pyridine core can be achieved via visible light-induced C3-sulfonylation. One reported method involves a three-component reaction of an imidazo[1,2-a]pyridine, a diaryliodonium salt, and DABCO-bis(sulfur dioxide) using an organic photoredox catalyst at room temperature. nih.gov This approach allows for the efficient construction of C-S bonds and the synthesis of various C3-sulfonylated imidazo[1,2-a]pyridines. nih.gov
C3-Sulfenylation of Imidazo[1,2-a]pyridines
The introduction of an aryl sulfide (B99878) moiety is a significant transformation in the synthesis of bioactive molecules. nih.gov Visible-light-induced direct sulfenylation of C-H bonds has emerged as a prominent method. nih.gov
In 2017, a visible-light-initiated protocol for the sulfenylation of imidazo[1,2-a]pyridines with sulfinic acids was developed. This method utilizes Eosin B as a photosensitizer and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction demonstrates good tolerance for a range of 2-arylimidazo[1,2-a]pyridines and sulfinic acids bearing both electron-donating and halogen substituents, affording the corresponding C3-sulfenylated products in moderate yields. nih.gov
Another approach involves a visible-light-promoted C3-sulfenylation using thiols, with rose bengal serving as the photoredox catalyst under ambient conditions. This protocol is noted for its operational simplicity, broad substrate scope, high atom efficiency, and ability to produce C3-sulfenylimidazo[1,2-a]pyridines in good to excellent yields. nih.gov
A proposed mechanism for the photosensitized C3-sulfenylation involves the following key steps:
Excitation of the photosensitizer (e.g., Eosin B) by visible light.
Formation of a sulfenyl radical from the sulfinic acid via an oxidative process involving the excited photosensitizer and an oxidant.
Electrophilic attack of the sulfenyl radical at the electron-rich C3 position of the imidazo[1,2-a]pyridine.
Subsequent oxidation and deprotonation to yield the final C3-sulfenylated product. nih.gov
| Catalyst/Photosensitizer | Sulfenyl Source | Oxidant | Conditions | Yield | Ref |
| Eosin B | Sulfinic Acids | TBHP | Visible Light, DCE, rt | Moderate | nih.gov |
| Rose Bengal | Thiols | Air | Visible Light, Ambient | Good to Excellent | nih.gov |
Table 1: Methodologies for C3-Sulfenylation of Imidazo[1,2-a]pyridines.
C3-Fluoroalkylation of Imidazo[1,2-a]pyridines
The incorporation of fluoroalkyl groups into heterocyclic frameworks can significantly alter the physicochemical and biological properties of molecules, making C3-fluoroalkylation a crucial synthetic tool. mdpi.com Visible light-induced methods have been successfully applied for the C3-perfluoroalkylation of imidazo[1,2-a]pyridines. researchgate.net
One established method involves the reaction of 2-phenylimidazo[1,2-a]pyridines with a fluoroalkylating agent in the presence of a suitable photocatalyst. The reaction scope shows that various substituents on the C2-phenyl ring, including methyl, methoxyl, phenyl, and various halogens (fluoro, chloro, bromo), as well as trifluoromethyl and methylsulfonyl groups, are well-tolerated. mdpi.com This allows for the synthesis of a diverse library of C3-fluoroalkylated imidazo[1,2-a]pyridine derivatives. mdpi.com
The substrate scope extends to different substitution patterns on the imidazo[1,2-a]pyridine core itself. For instance, methyl or halogen groups on the pyridine ring are compatible with the reaction conditions, leading to the desired products in good yields. mdpi.com Importantly, substrates such as 2-(thienyl)imidazo[1,2-a]pyridine have been shown to be effective participants in this transformation, yielding the corresponding C3-fluoroalkylated products. mdpi.com
| Substrate | Fluoroalkylating Agent | Photocatalyst | Conditions | Product Yield | Ref |
| 2-Phenylimidazo[1,2-a]pyridines | Rf-I or Rf-SO2Cl | Ru(bpy)3Cl2 or Organic Dyes | Visible Light | 49-81% | mdpi.com |
| 2-(Thienyl)imidazo[1,2-a]pyridine | Rf-I | Ru(bpy)3Cl2 | Visible Light | 71% | mdpi.com |
| 2-Methylimidazo[1,2-a]pyridine | Rf-I | Ru(bpy)3Cl2 | Visible Light | 50% | mdpi.com |
Table 2: Examples of C3-Fluoroalkylation of Imidazo[1,2-a]pyridines.
C3-Formylation of Imidazo[1,2-a]pyridines
The formyl group is a versatile functional group that serves as a key intermediate for further molecular elaboration. nih.gov Consequently, the C3-formylation of imidazo[1,2-a]pyridines has been an area of significant research interest. nih.gov
A visible-light-induced, rose bengal-catalyzed C3-formylation has been reported using tetramethylethylenediamine (TMEDA) as the formylating agent. This method exhibits good substrate applicability and provides the corresponding products in high yields (81–95%). The reaction can also be performed on a gram scale, highlighting its synthetic utility. nih.gov
An alternative, efficient copper-catalyzed C3-formylation reaction utilizes the widely available dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent and environmentally friendly molecular oxygen as the oxidant. rsc.orgnih.gov This protocol generates 3-formyl imidazo[1,2-a]pyridine derivatives in good yields. rsc.orgnih.govrsc.org The optimal conditions for this transformation were identified as using Cu(OAc)₂ as the catalyst with acetic acid as an additive, in DMSO at 120 °C for 24 hours. rsc.org
Furthermore, metal-free formylation methods have been developed. One such method involves a direct decarboxylative cross-coupling with glyoxylic acid in the presence of K₂S₂O₈ as the oxidant under mild and neutral conditions. This reaction features a broad substrate scope and good functional group tolerance, with product yields ranging from 68–85%. researchgate.net
| Method | Formylating Agent | Catalyst/Oxidant | Conditions | Yield | Ref |
| Visible Light Photocatalysis | Tetramethylethylenediamine (TMEDA) | Rose Bengal / Air | Blue LED | 81-95% | nih.gov |
| Copper Catalysis | Dimethyl Sulfoxide (DMSO) | Cu(OAc)₂ / O₂ | 120 °C | Good | rsc.orgnih.govrsc.org |
| Metal-Free Decarboxylation | Glyoxylic Acid | K₂S₂O₈ | Mild, Neutral | 68-85% | researchgate.net |
Table 3: Methodologies for C3-Formylation of Imidazo[1,2-a]pyridines.
Regioselective Synthesis and Functional Group Tolerance in the Formation of this compound Architectures
The regioselective synthesis of substituted imidazo[1,2-a]pyridines is crucial for controlling the biological activity and properties of the final compounds. Methodologies have been developed to selectively prepare either 2- or 3-substituted imidazo[1,2-a]pyridines from 2-aminopyridine derivatives and gem-dibromovinyl compounds through a tandem nucleophilic substitution/addition and cyclization reaction. researchgate.net The regioselectivity is influenced by the electronic nature of the substituents on the starting materials. researchgate.net
In the context of this compound, its synthesis and subsequent functionalization demonstrate notable functional group tolerance. For instance, the thiophen-2-yl substituent at the C2 position is well-tolerated in various C3-functionalization reactions, including methoxylation and fluoroalkylation, providing the desired products in good yields (83% and 71%, respectively). mdpi.com
Three-component reactions, such as the aza-Friedel–Crafts reaction, offer a simple and efficient route for the C3-alkylation of imidazo[1,2-a]pyridines. These reactions can be catalyzed by Lewis acids like Y(OTf)₃ and exhibit excellent functional group tolerance. dntb.gov.uanih.govnih.gov A wide range of substituents on both the imidazo[1,2-a]pyridine core and the aldehyde component are compatible. This includes electron-donating (methyl, methoxy) and electron-withdrawing (halogens, trifluoromethyl, cyano) groups on the 2-phenyl ring, as well as substituents on the pyridine ring. nih.govmdpi.com Heteroaromatic substituents, such as 2-(pyridin-2-yl)imidazo[1,2-a]pyridine, are also tolerated, underscoring the broad applicability of these methods for creating complex molecular architectures. mdpi.com
The development of one-pot procedures, for example, using a copper catalyst for the reaction between aminopyridines and nitroolefins with air as the oxidant, provides a general and practical approach for constructing diverse imidazo[1,2-a]pyridine frameworks. organic-chemistry.org These synthetic strategies highlight the robustness of the imidazo[1,2-a]pyridine scaffold and its amenability to a wide range of chemical transformations, facilitating the synthesis of derivatives like this compound with high efficiency and control.
| Reaction Type | Key Reagents | Catalyst | Key Features | Ref |
| Tandem Cyclization | 2-Aminopyridine, gem-dibromovinyl compounds | Base (e.g., KF) | Regioselective for 2- or 3-substitution | researchgate.net |
| C3-Alkylation (Aza-Friedel–Crafts) | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)₃ | High functional group tolerance, multicomponent | nih.govmdpi.com |
| Dehydrogenative Cyclization | 2-Aminopyridine, Nitroolefin | Copper catalyst / Air | One-pot, broad scope | organic-chemistry.org |
Table 4: Regioselective and Tolerant Synthesis Strategies for Imidazo[1,2-a]pyridine Architectures.
In-depth Computational Analysis of this compound Remains Limited in Publicly Available Research
A comprehensive computational and quantum chemical investigation of the specific compound this compound, covering detailed Density Functional Theory (DFT) studies, is not extensively available in publicly accessible scientific literature. While numerous studies have employed these theoretical methods to analyze derivatives of the imidazo[1,2-a]pyridine scaffold, specific data sets for the parent compound featuring a thiophen-2-yl substituent are not readily found.
Studies on related, but structurally distinct, molecules demonstrate the types of analyses that are performed. For instance, research on other 2-aryl-imidazo[1,2-a]pyridine derivatives has utilized DFT methods to determine optimized geometries, including key dihedral angles between the fused ring system and the aryl substituent. These studies also report on the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and stability.
However, the substitution pattern and the nature of the aromatic substituent significantly influence these quantum chemical parameters. Therefore, data from a 2-phenyl or a 2-(4-methoxyphenyl) derivative cannot be accurately extrapolated to the 2-(thiophen-2-yl) analogue.
Similarly, more complex derivatives incorporating the imidazo[1,2-a]pyridine-thiophene moiety have been subjected to a full suite of computational analyses, including Mulliken atomic charges, Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Natural Bond Orbital (NBO) analysis. These investigations provide a deep understanding of electron distribution, bonding characteristics, and intramolecular interactions. Unfortunately, such a complete data set is not available for the specific, simpler structure of this compound.
The absence of a dedicated computational paper on this compound means that specific, verifiable data for the following analyses are not available to be reported:
Optimized geometrical parameters (bond lengths, bond angles, and dihedral angles).
Precise HOMO-LUMO energy values and their energy gap.
Detailed MEP maps indicating specific potential values for electrophilic and nucleophilic sites.
Tables of Mulliken atomic charges for each atom.
ELF, LOL, and NBO analysis results , including visualizations and quantitative data on orbital interactions.
While the methodologies outlined in the user's request are standard for computational studies, the application of these methods to this compound has not been published in a manner that allows for a thorough and accurate compilation of the requested information.
Computational and Quantum Chemical Investigations of 2 Thiophen 2 Yl Imidazo 1,2 a Pyridine
Density Functional Theory (DFT) Studies
Fukui Functions and Reactivity Descriptors
Fukui functions are essential concepts in theoretical chemistry, derived from Density Functional Theory (DFT), that help in predicting the most reactive sites within a molecule. acs.org They quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying regions susceptible to nucleophilic or electrophilic attack. acs.orgscirp.org
The reactivity of an atom within a molecule can be categorized by calculating three main Fukui functions:
f+ : Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron).
f- : Indicates the propensity of a site to undergo an electrophilic attack (donating an electron).
f0 : Represents the reactivity for a radical attack.
For imidazo[1,2-a]pyridine (B132010) derivatives, these calculations can reveal the most probable sites for chemical reactions. For instance, in a study on a related imidazo[1,2-a]pyrimidine-Schiff base derivative, Fukui function analysis was performed to understand its reactivity characteristics. acs.org The analysis typically involves calculating the condensed Fukui functions for each atom in the molecule. Atoms with the highest f+ values are the most likely sites for nucleophilic attack, while those with the highest f- values are the preferred sites for electrophilic attack. researchgate.net
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability and lower reactivity. scirp.org
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. Higher softness implies higher reactivity. scirp.org
Energy Gap (ΔE) : The difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A small energy gap is associated with high reactivity. scirp.org
These descriptors provide a comprehensive picture of the chemical behavior of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine, guiding synthetic modifications to modulate its activity.
| Descriptor | Formula | Significance |
|---|---|---|
| Fukui Function (f+) | ρN+1(r) - ρN(r) | Identifies sites for nucleophilic attack (electron acceptance). |
| Fukui Function (f-) | ρN(r) - ρN-1(r) | Identifies sites for electrophilic attack (electron donation). |
| Dual Descriptor (Δf) | f+ - f- | Clearly distinguishes between nucleophilic (Δf > 0) and electrophilic (Δf < 0) sites. scirp.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability; higher values indicate lower reactivity. scirp.org |
| Chemical Softness (S) | 1 / η | Measures polarizability; higher values indicate higher reactivity. scirp.org |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the definition and characterization of atoms and chemical bonds. amercrystalassn.org This analysis is based on the topology of the electron density (ρ(r)), specifically its gradient vector field. wiley-vch.de
A key feature of QTAIM is the identification of critical points (CPs) where the gradient of the electron density is zero. muni.cz The nature of the chemical bond between two atoms is characterized by the properties of the bond critical point (BCP) located on the bond path between them. wiley-vch.de Important properties at the BCP include:
Electron Density (ρ(r)) : Its magnitude correlates with the bond order.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the interatomic region. amercrystalassn.org
Total Electron Energy Density (H(r)) : The sign of H(r) also helps characterize the bond. Negative values are indicative of covalent character, while positive values suggest non-covalent interactions.
QTAIM analysis of molecules like this compound allows for a detailed description of the intramolecular bonding, including the covalent bonds within the aromatic rings and the nature of any weaker intramolecular interactions that might influence the molecule's conformation and stability. acs.org This provides a fundamental understanding of the molecule's structure based on its electronic properties. amercrystalassn.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations are particularly valuable for understanding their interactions with biological targets, such as proteins or enzymes.
In a typical MD simulation, a ligand-protein complex, often obtained from molecular docking, is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. Repeating this process for millions of steps allows for the observation of the system's dynamics over nanoseconds or even microseconds.
Key insights gained from MD simulations include:
Stability of the Binding Pose : MD simulations assess whether the binding mode predicted by docking is stable over time. Significant conformational changes in the ligand or protein can indicate an unstable interaction.
Conformational Flexibility : The simulations reveal the flexibility of both the ligand and the protein's active site, showing how they adapt to each other to maintain favorable interactions.
Interaction Analysis : The trajectory can be analyzed to monitor specific interactions, such as hydrogen bonds or hydrophobic contacts, and calculate their persistence throughout the simulation.
Binding Free Energy Calculation : Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide more accurate estimations of the binding free energy, which correlates with the binding affinity.
For example, MD simulations of imidazo[1,2-a]pyrimidine (B1208166) derivatives have been used to confirm the stability of the ligand-protein complex and analyze the interactions that are crucial for binding to specific therapeutic targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov
A QSAR model is an equation of the form: Activity = f(Molecular Descriptors)
Where molecular descriptors are numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric properties). The process involves creating a dataset of compounds with known activities, calculating various descriptors for each compound, and then using statistical methods like Multiple Linear Regression (MLR) to build and validate the model. nih.govresearchgate.net
Common Pharmacophore Hypothesis (CPH) Generation
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. Common Pharmacophore Hypothesis (CPH) generation is the process of identifying these common features from a set of active molecules.
The key features of a pharmacophore model include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive/Negative Ionizable Features
For a series of imidazo[1,2-a]pyridine derivatives, a CPH can be generated to understand the crucial interaction points required for their biological activity. This hypothesis serves as a 3D query to screen databases for new potential lead compounds and is often a critical step in building 3D-QSAR models. nih.gov
Atom-based 3D-QSAR Studies
3D-QSAR methods extend the QSAR concept by considering the three-dimensional properties of molecules. Atom-based 3D-QSAR is a specific approach that uses the spatial arrangement of atoms to build a predictive model. nih.gov
In this method, a set of active compounds is aligned based on a common scaffold or a pharmacophore hypothesis. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic fields generated by each molecule are calculated at the grid points. These field values are used as descriptors to build a regression model against the biological activity.
The results of a 3D-QSAR study are often visualized as contour maps:
Steric Contour Maps : Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulk is detrimental.
Electrostatic Contour Maps : Blue contours highlight areas where positive charge is favorable, and red contours indicate where negative charge enhances activity.
These maps provide a clear visual guide for medicinal chemists, indicating which positions on the this compound scaffold should be modified and what type of substituents should be introduced to improve biological activity. nih.gov
Molecular Docking Studies and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. acs.org For this compound, docking studies are crucial for understanding its mechanism of action by visualizing its interactions with specific biological targets at the atomic level. nih.govresearchgate.net
The process involves:
Preparation : Obtaining the 3D structures of the ligand and the target protein (often from X-ray crystallography or homology modeling).
Docking Simulation : A scoring function is used to evaluate numerous possible binding poses of the ligand within the protein's active site. The algorithm searches for the pose with the most favorable score, which corresponds to the lowest binding energy. acs.org
Analysis : The best-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.
Ligand-Protein Interaction Profiling
The investigation of ligand-protein interactions is fundamental to understanding the mechanism of action for bioactive compounds like this compound. Computational methods, particularly molecular docking, are pivotal in predicting how this ligand binds to a protein target. Software such as AutoDock Vina or Glide are commonly used to model these interactions.
In these simulations, the this compound molecule is placed into the binding site of a target protein, and its conformational flexibility is explored to find the most favorable binding pose. The profiling of these interactions reveals recurring patterns. For instance, the thiophene (B33073) ring of the compound frequently occupies hydrophobic pockets within the active site of proteins like kinases or cyclooxygenase (COX) enzymes. Concurrently, the nitrogen atoms in the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the protein.
Studies on related imidazo[1,2-a]pyridine-thiophene derivatives have identified them as type-I inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3). nih.gov This classification implies that they bind to the active form of the kinase in the ATP pocket, competing with the endogenous ATP molecule. The stability of these predicted ligand-protein complexes is often further assessed through molecular dynamics (MD) simulations, which simulate the movement of atoms over time to ensure the persistence of key interactions.
| Interaction Type | Ligand Moiety Involved | Typical Protein Residue Partner | Significance |
|---|---|---|---|
| Hydrophobic Interaction | Thiophene Ring, Phenyl Groups | Alanine, Valine, Leucine, Isoleucine, Phenylalanine | Anchors the ligand in non-polar pockets of the binding site. |
| Hydrogen Bonding | Imidazopyridine Nitrogen Atoms | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Provides specificity and contributes significantly to binding affinity. |
| Pi-Pi Stacking | Imidazo[1,2-a]pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the binding orientation through aromatic ring interactions. |
In Silico Selectivity and Binding Mode Analysis
In silico selectivity studies are crucial for predicting whether a compound will interact with its intended target without causing off-target effects. For the imidazo[1,2-a]pyridine scaffold, virtual screening techniques are employed to assess its binding affinity against a panel of different proteins. acs.org This process involves docking the compound into the active sites of multiple targets, such as various kinases, enzymes, or receptors, to generate a comparative selectivity profile. acs.org
For example, derivatives of the core scaffold have been computationally screened against targets like human farnesyl diphosphate (B83284) synthase, human phosphodiesterase 3B, and GABAA receptors to predict their selectivity. acs.org The analysis of the binding mode—the specific orientation and interactions of the ligand within the binding site—is key to understanding this selectivity. Minor changes to the compound's structure, such as altering the position of the thiophene group or adding substituents, can dramatically change the binding mode and, consequently, the selectivity profile. For instance, computational studies have shown that moving the thiophene group from the C2 to the C3 position of the imidazopyridine ring can reduce selectivity for COX-2 over COX-1.
This detailed analysis allows researchers to identify which specific interactions contribute to high affinity for the desired target and which might lead to binding with unintended proteins. This knowledge guides the rational design of more selective and potent analogues. nih.govnih.gov
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Selectivity Note |
|---|---|---|---|
| Kinase A (Target) | -9.5 | Met318 (H-bond), Leu248 (Hydrophobic) | High predicted affinity due to optimal fit in the ATP pocket. |
| Kinase B (Off-Target) | -6.2 | Gly320 (H-bond) | Lower affinity; steric hindrance from a bulky gatekeeper residue. |
| Enzyme C (Off-Target) | -5.8 | None | Poor fit in the active site leads to minimal interaction. |
| Receptor D (Off-Target) | -7.1 | Phe152 (Hydrophobic) | Moderate affinity suggests potential for off-target interaction. |
Prime MM-GBSA Approaches for Binding Energy Refinement
While molecular docking provides a rapid estimation of binding poses and scores, a more accurate calculation of binding free energy is often required. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used post-docking refinement technique. nih.gov The Prime MM-GBSA algorithm, in particular, is employed to recalculate the binding free energy (ΔG bind) of the ligand-protein complex using a more sophisticated model. nih.govresearchgate.net
This approach combines molecular mechanics energy calculations with continuum solvation models to provide a more precise estimate of binding affinity. mdpi.com The calculation of the binding free energy is expressed as:
ΔGbind = Ecomplex - Ereceptor - Eligand schrodinger.com
Here, Ecomplex is the energy of the docked protein-ligand complex, while Ereceptor and Eligand are the energies of the protein and ligand in their free, unbound states. schrodinger.com The total energy is a sum of several components, including Coulomb (electrostatic) energy, van der Waals (vdW) energy, lipophilic energy, and generalized Born electrostatic solvation energy (Solv GB). schrodinger.com By analyzing these individual energy contributions, researchers can gain deeper insight into the driving forces behind the binding event. For example, a large negative contribution from the vdW and lipophilic terms would suggest that hydrophobic interactions are the primary driver of binding. researchgate.net This level of detail is invaluable for lead optimization, allowing for structural modifications that enhance favorable energy components. nih.gov
| Energy Component | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| ΔG bind | The overall binding free energy of the ligand-protein complex. | -55.80 |
| Coulomb | Electrostatic interaction energy. | -15.25 |
| vdW (van der Waals) | Energy from non-bonded atomic interactions (attraction/repulsion). | -38.50 |
| Lipo (Lipophilic) | Energy contribution from nonpolar, lipophilic interactions. | -27.15 |
| Solv GB (Solvation) | Energy cost of desolvating the ligand and binding site. | +25.10 |
| Lig Strain | Energy penalty for the ligand adopting its bound conformation. | +3.75 |
Structure Activity Relationship Sar Studies of 2 Thiophen 2 Yl Imidazo 1,2 a Pyridine Derivatives
Influence of Substituents on the Imidazo[1,2-a]pyridine (B132010) Core
Modifications on the bicyclic imidazo[1,2-a]pyridine core have been shown to be a critical determinant of biological activity. Researchers have explored the impact of various substituents at different positions to optimize potency and selectivity.
The introduction of halogen atoms onto the imidazo[1,2-a]pyridine nucleus can significantly modulate the pharmacological profile of the derivatives. Halogenation can alter factors such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing how the molecule interacts with its biological target.
Studies have shown that the position of halogenation is crucial. For instance, in a series of antitubercular agents, the substitution of a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core resulted in a five-fold decrease in activity. researchgate.net This highlights the sensitivity of the biological target to substitutions at this position. Furthermore, facile and regioselective methods for the halogenation of imidazo[1,2-a]pyridines at the C3 position have been developed, suggesting the importance of this position for introducing chemical diversity. nih.gov The use of reagents like sodium chlorite (B76162) or bromite (B1237846) allows for the efficient synthesis of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines. nih.gov
| Compound/Modification | Position of Halogenation | Effect on Activity |
| 7-chloro substitution (vs. 7-methyl) | 7-position | 5-fold decrease in antitubercular activity researchgate.net |
| 3-chloro or 3-bromo | 3-position | Enables further functionalization via cross-coupling reactions nih.gov |
This table summarizes the impact of halogenation on the imidazo[1,2-a]pyridine core based on available research findings.
The nature and position of alkyl, aryl, and heteroaryl groups on the imidazo[1,2-a]pyridine core profoundly affect the biological activity of the resulting derivatives.
Alkyl Substituents: The position of even a simple methyl group can have a dramatic impact on potency. For example, in one study, a 6-methyl analogue was found to be considerably more active than its 7-methyl positional isomer. researchgate.net
Aryl and Heteroaryl Substituents: The introduction of larger, more lipophilic biaryl ethers has been shown to lead to nanomolar potency in antitubercular agents. researchgate.net In the context of FLT3 inhibitors for acute myeloid leukemia, substitutions at the 7-position of the imidazo[1,2-a]pyridine core were well-tolerated, with a 7-substituted derivative showing a 10-fold increase in potency compared to its 6-substituted counterpart. nih.gov Specifically, derivatives with a 7-(1-methyl-1H-pyrazol-4-yl) or 7-(4-(methylsulfonyl)phenyl) substituent displayed significant inhibitory activity. nih.gov The presence of a 2-pyridyl substituent has also been shown to confer good potency. researchgate.net
| Substituent | Position | Observed Effect | Biological Target/Activity |
| Methyl | 6-position vs. 7-position | 6-methyl significantly more active | Antitubercular researchgate.net |
| Biaryl ethers | Not specified | Nanomolar potency | Antitubercular researchgate.net |
| 1-methyl-1H-pyrazol-4-yl | 7-position | Potent inhibition | FLT3 kinase nih.gov |
| 4-(methylsulfonyl)phenyl | 7-position | Potent inhibition | FLT3 kinase nih.gov |
| Pyridin-2-yl | 2-position | Good potency | Antitubercular researchgate.net |
This table illustrates the influence of various alkyl, aryl, and heteroaryl substituents on the imidazo[1,2-a]pyridine core.
The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are key sites for chemical modification and have been shown to be critical for biological activity.
The C2 position is often occupied by an aryl or heteroaryl group, and the nature of this substituent strongly influences the compound's properties. For instance, the antiviral activity of imidazo[1,2-a]pyridine derivatives against human cytomegalovirus was found to be strongly influenced by the nature of the C2 substituent. nih.gov
The C3 position is frequently functionalized to introduce a variety of side chains, as this position is electron-rich and susceptible to electrophilic substitution. mdpi.com The functionalization at C3 is often crucial for the molecule's interaction with its biological target. For example, in a series of antitubercular agents, initial SAR studies focused on the 3-carboxamide group, where an N-benzylcarboxamide showed potent activity, while other modifications at this position abolished the activity.
| Position | Modification | Impact on Activity |
| C2 | Nature of the substituent | Strongly influences antiviral activity nih.gov |
| C3 | N-benzylcarboxamide | Potent antitubercular activity |
| C3 | Tertiary carboxamide, reversed amide | Abolished antitubercular activity |
This table highlights the importance of modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine core.
Substituent Effects on the Thiophene (B33073) Moiety
The point of attachment of the imidazo[1,2-a]pyridine core to the thiophene ring is a critical determinant of activity. The vast majority of active compounds reported in the literature feature the 2-(thiophen-2-yl) linkage. This suggests that the specific arrangement of the sulfur atom and the aromatic system of the thiophene ring in the 2-position is optimal for interaction with various biological targets. While direct comparative studies with the 2-(thiophen-3-yl) isomer are not extensively detailed, the prevalence of the 2-yl isomer in potent derivatives implies a significant role for this specific positional arrangement.
X-ray crystallography studies of related compounds, such as (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, provide insights into the preferred conformations. researchgate.net In this structure, the imidazo[1,2-a]pyridine ring system is nearly planar. researchgate.net The dihedral angles between the imidazo[1,2-a]pyridine core and the thiophene and phenyl rings are significant, indicating a non-coplanar arrangement. researchgate.net Specifically, the dihedral angle between the fused-ring system and the thiophenyl ring was found to be approximately 24-25°. researchgate.net This suggests that a certain degree of rotational freedom exists, but specific low-energy conformations are likely preferred in the solid state and, by extension, in solution. This conformational preference is crucial for aligning key pharmacophoric features for optimal interaction with a receptor or enzyme active site. For instance, derivatives with more flexible substituents at the C3 position have been observed to show higher conformational entropy, which can potentially reduce binding affinity.
| Parameter | Observation | Implication |
| Dihedral angle (Imidazo[1,2-a]pyridine vs. Thiophene) | ~24-25° in a related crystal structure researchgate.net | A non-coplanar arrangement is favored, influencing the overall 3D shape of the molecule. |
| Substituent Flexibility (at C3) | Increased flexibility can lead to higher conformational entropy | May result in reduced binding affinity due to an entropic penalty upon binding. |
This table summarizes findings related to the conformational aspects of 2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives.
Photophysical Properties and Optoelectronic Applications of 2 Thiophen 2 Yl Imidazo 1,2 a Pyridine Systems
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine and its derivatives are governed by π-π* and n-π* electronic transitions within the conjugated system. Generally, imidazo[1,2-a]pyridine (B132010) derivatives exhibit strong absorption in the ultraviolet (UV) region, with secondary bands extending into the visible part of the spectrum. For instance, various derivatives of imidazo[1,2-a]pyridine show absorption maxima in the range of 250-360 nm in different solvents such as methanol, acetonitrile (B52724), tetrahydrofuran, and dichloromethane. ijrpr.com
The emission spectra of these compounds are typically characterized by a strong fluorescence in the blue and violet regions of the electromagnetic spectrum. ijrpr.com The substitution of a thiophene (B33073) group at the 2-position of the imidazo[1,2-a]pyridine ring is expected to influence these properties due to the extension of the π-conjugation. While specific spectral data for the parent compound, this compound, is not extensively detailed in the available literature, the general trend for 2-aryl-imidazo[1,2-a]pyridines suggests that the nature of the aryl substituent significantly impacts the absorption and emission wavelengths.
| Compound Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
| General Imidazo[1,2-a]pyridines | Various Organic Solvents | 250 - 360 | 394 - 428 |
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. Imidazo[1,2-a]pyridine derivatives are known for their excellent fluorescence quantum yields, which is attributed to their rigid, π-conjugated bicyclic structure. ijrpr.com The introduction of a thiophene moiety is anticipated to modulate these properties.
Table 2: Representative Fluorescence Quantum Yields and Lifetimes for Imidazo[1,2-a]pyridine Derivatives (Note: Specific data for this compound is not available. This table provides a general overview.)
| Compound Derivative | Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) |
| General Imidazo[1,2-a]pyridines | Various Organic Solvents | Moderate to High | Not Widely Reported |
Solvatochromism and Environmental Sensitivity of Emission
The phenomenon of solvatochromism, where the absorption or emission wavelength of a compound changes with the polarity of the solvent, is a key characteristic of many fluorescent molecules. This property makes them useful as environmental sensors. Imidazo[1,2-a]pyridine derivatives often exhibit solvatochromic behavior due to changes in the dipole moment upon excitation.
For this compound systems, the presence of heteroatoms (nitrogen and sulfur) and the extended π-system can lead to significant interactions with solvent molecules. This can result in a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum as the solvent polarity changes. This environmental sensitivity is a valuable attribute for the development of chemical sensors and probes.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Derivatives
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity. This process leads to a large Stokes shift, which is the difference between the absorption and emission maxima. While ESIPT is a well-documented phenomenon in certain imidazo[1,2-a]pyridine derivatives, particularly those with an ortho-hydroxyphenyl substituent at the 2-position, there is no direct evidence in the reviewed literature to suggest that this compound undergoes this mechanism. ijrpr.com The thiophene ring does not possess a readily transferable proton in the same manner as a hydroxyl group. Therefore, ESIPT is not considered a primary de-excitation pathway for this specific compound.
Relationship between Molecular Structure and Photoluminescence Characteristics
The photoluminescence properties of this compound systems are intrinsically linked to their molecular architecture. Key structural features that influence the emission wavelength, intensity, and quantum yield include the extent of π-conjugation and the nature of substituents on the heterocyclic framework.
Impact of π-Conjugation Pathways
The degree of π-conjugation is a dominant factor in determining the photophysical properties of these compounds. The fusion of the thiophene ring at the 2-position of the imidazo[1,2-a]pyridine core extends the delocalization of π-electrons across the molecule. ijrpr.com This extended conjugation generally leads to a bathochromic shift in both the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. A more extensive π-system can also contribute to higher molar extinction coefficients and improved fluorescence quantum yields.
Role of Substituents on Emission Wavelength and Intensity
The introduction of various substituents onto the this compound scaffold provides a powerful tool for fine-tuning its photoluminescent properties. The electronic nature of these substituents plays a crucial role.
Intersystem Crossing and Fluorescence Quenching Mechanisms
The photophysical behavior of this compound and its derivatives is significantly influenced by processes such as intersystem crossing (ISC) and fluorescence quenching. Intersystem crossing is a photophysical process wherein a molecule in an excited singlet state transitions to an excited triplet state of lower energy. This process is often enhanced by the presence of heavy atoms, such as sulfur in the thiophene ring, which promotes spin-orbit coupling. This coupling facilitates the otherwise spin-forbidden transition between singlet and triplet states. The introduction of a thienyl substituent can alter the relative energy levels of the singlet and triplet excited states, creating energy-matched S1/T2 states that are responsible for enhanced ISC. rsc.org
Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms. In the context of this compound systems, quenching is often observed in the presence of certain metal ions. This can happen via several pathways, including:
Photoinduced Electron Transfer (PET): In the presence of a suitable quencher (e.g., a metal ion), an electron can be transferred from the excited fluorophore to the quencher, or vice versa. This process provides a non-radiative decay pathway, thus quenching the fluorescence.
Energy Transfer: Energy can be transferred from the excited fluorophore to a nearby molecule, which then dissipates the energy non-radiatively.
Chelation Enhanced Quenching (CHEQ): The binding of a metal ion to the imidazo[1,2-a]pyridine scaffold can alter the electronic structure of the molecule, leading to a non-fluorescent complex.
Conversely, fluorescence can also be enhanced through mechanisms like Chelation Enhanced Fluorescence (CHEF), where the binding of an ion restricts intramolecular rotation or blocks non-radiative decay pathways, leading to an increase in fluorescence intensity.
Potential in Advanced Materials Science
The unique photophysical properties of this compound and its derivatives make them promising candidates for various applications in advanced materials science.
Organic Functional Molecules for Optoelectronics (e.g., OLEDs, Solar Cells)
Organic Light-Emitting Diodes (OLEDs): Imidazo[1,2-a]pyridine derivatives have been investigated as emitters in OLEDs. Their high fluorescence quantum yields and tunable emission colors are advantageous for this application. For instance, rationally designed imidazo[1,2-a]pyridine-based luminogens have been used to create efficient non-doped OLEDs. In one study, devices incorporating such emitters achieved impressive external quantum efficiencies (EQE) of up to 15.6% for cyan emission and 10.9% for red emission. rsc.org The performance of these OLEDs is highly dependent on the device architecture, which typically includes layers for hole injection, hole transport, emission, electron transport, and electron injection, sandwiched between an anode and a cathode.
| Emitter | Maximum EQE (%) | Luminance (cd/m²) | Color |
| GBY-17 | 15.6 | 4420 | Cyan |
| GBY-18 | 10.9 | 2740 | Red |
Table 1: Performance of non-doped OLEDs based on imidazo[1,2-a]pyridine derivatives. Data sourced from rsc.org.
Fluorescent Chemosensors and Probes
Derivatives of this compound have demonstrated significant potential as fluorescent chemosensors for the detection of various metal ions. rsc.orgresearchgate.net The imidazo[1,2-a]pyridine scaffold can act as a binding site for metal ions, and the thiophene group can modulate the photophysical properties upon ion binding.
These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism. For example, a fused imidazopyridine-based probe has been shown to selectively detect Fe³⁺ and Hg²⁺ ions. rsc.orgnih.govresearchgate.net Upon binding with Fe³⁺, the fluorescence of the probe is enhanced ("turn-on"), while the presence of Hg²⁺ leads to a decrease in fluorescence intensity ("turn-off"). rsc.orgnih.govresearchgate.net This high selectivity allows for the detection of specific ions even in the presence of other competing cations. The limit of detection for these ions can be in the parts-per-billion (ppb) range.
The sensing mechanism is typically based on the interaction between the metal ion and the nitrogen and sulfur atoms in the molecule, which alters the intramolecular charge transfer (ICT) characteristics of the probe.
| Ion | Sensing Mechanism | Limit of Detection (LOD) |
| Fe³⁺ | Fluorescence "turn-on" | 4.0 ppb |
| Hg²⁺ | Fluorescence "turn-off" | 1.0 ppb |
Table 2: Performance of a fused imidazopyridine-based fluorescent probe for metal ion detection. Data sourced from rsc.orgnih.govresearchgate.net.
Applications in Bioimaging (Focus on Molecular Mechanism, not clinical)
The fluorescent properties of this compound derivatives, coupled with their potential for low toxicity, make them attractive candidates for bioimaging applications. rsc.org These molecules can be designed to act as fluorescent probes to visualize specific cellular components or to monitor the concentration of certain ions within living cells.
The molecular mechanism of their application in bioimaging involves several steps. First, the probe must be able to cross the cell membrane to enter the cell. The lipophilicity of the molecule, which can be tuned by modifying its chemical structure, plays a crucial role in this process. Once inside the cell, the probe can accumulate in specific organelles or interact with target molecules.
For instance, imidazo[1,2-a]pyridine-based probes have been successfully used for the detection of Hg²⁺ in living HeLa cells through fluorescence imaging. rsc.org The mechanism involves the probe, initially in a non-fluorescent state, reacting with Hg²⁺ to form a fluorescent product, allowing for the visualization of the ion's distribution within the cell. The cellular uptake is a complex process that can occur through passive diffusion or active transport mechanisms, depending on the specific properties of the probe. The interaction of the probe with intracellular components is governed by non-covalent interactions such as hydrogen bonding, and electrostatic and van der Waals forces.
Mechanistic Insights into Biological Activities of 2 Thiophen 2 Yl Imidazo 1,2 a Pyridine Derivatives
Target-Specific Molecular Interactions
Research into 2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives has revealed their capacity to engage with multiple biological targets, leading to a diverse pharmacological profile. The following sections detail the molecular mechanisms underlying their most significant activities.
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3) and its Mutants (e.g., FLT3-ITD, FLT3-ITDD835Y, FLT3-ITDF691L)
Derivatives of the imidazo[1,2-a]pyridine-thiophene scaffold have emerged as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical therapeutic target in acute myeloid leukemia (AML). nih.govnih.gov Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common drivers of AML. nih.gov While several FLT3 inhibitors have been developed, their efficacy is often limited by the emergence of secondary resistance mutations, particularly at the D835 and F691 residues of the kinase domain. nih.gov
Compounds based on the this compound core have been specifically designed to overcome this resistance. nih.gov Kinetic studies have demonstrated that these molecules act as Type-I inhibitors of FLT3. This mechanism involves direct competition with ATP for binding within the kinase's active site. nih.gov As Type-I inhibitors, they bind to the active "DFG-in" conformation of the kinase, a mode of action that can be effective against mutations in the activation loop, such as D835Y, which stabilize this conformation. nih.gov
Several derivatives have shown balanced and potent activity against both the wild-type FLT3-ITD and its clinically relevant resistant mutants. For example, compound 5o (7-(4-(methylsulfonyl)phenyl)-3-(5-(pyridin-3-yl)thiophen-2-yl)imidazo[1,2-a]pyridine) was identified as an inhibitor with equal anti-proliferative activity against cell lines driven by FLT3-ITD, FLT3-ITDD835Y, and FLT3-ITDF691L. nih.govnih.gov The anti-proliferative effects of these compounds are linked to their ability to induce apoptosis in AML cells. nih.gov The activity of selected compounds from one study is detailed below. nih.gov
| Compound | FLT3-ITD (GI50 µM) | FLT3-ITDD835Y (GI50 µM) | FLT3-ITDF691L (GI50 µM) |
|---|---|---|---|
| 5e | 0.16 | 0.91 | 0.89 |
| 5g | 0.24 | 1.08 | 1.21 |
| 5o | 0.31 | 0.32 | 0.34 |
Inhibition of IKK-β
A review of the scientific literature did not yield specific mechanistic information regarding the inhibition of I-kappa-B kinase beta (IKK-β) by this compound derivatives. While related heterocyclic structures such as imidazo[1,2-b]pyridazines have been explored as IKKβ inhibitors, direct evidence for this activity in the imidazo[1,2-a]pyridine-thiophene class is not presently available. nih.gov
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
While the inhibition of angiogenesis is a key strategy in cancer therapy and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target, specific data detailing the direct inhibition of VEGFR-2 by this compound derivatives were not found in the reviewed literature. Other heterocyclic compounds, such as certain thiazole (B1198619) and benzimidazole (B57391) derivatives, have been investigated as VEGFR-2 inhibitors. nih.govmdpi.com
Modulation of NF-κB Activity
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is linked to cancer. Certain imidazo[1,2-a]pyridine (B132010) derivatives bearing a thiophene (B33073) motif have been identified as potent inhibitors of NF-κB activity. nih.gov The mechanism involves interfering with the pathway that leads to NF-κB's transcriptional activity. One study identified that among a series of synthesized compounds, derivative B5 showed the most potent inhibition of NF-κB in a reporter assay, with a half-maximal inhibitory concentration (IC50) of 6.5 µM. nih.gov This inhibitory action contributes to the anti-inflammatory and cytotoxic potential of this class of compounds. nih.gov
Activity Against Mycobacterial Strains (e.g., MDR-TB, XDR-TB)
Imidazo[1,2-a]pyridine derivatives, including those with thiophene substitutions, represent a promising class of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). scispace.com These compounds have demonstrated potent activity against drug-sensitive, multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains. scispace.com
The proposed mechanism of action for some of these antitubercular agents involves the inhibition of QcrB, which is the b subunit of the ubiquinol (B23937) cytochrome c reductase, a key component of the electron transport chain. researchgate.net By targeting this essential respiratory enzyme, the compounds disrupt ATP homeostasis, leading to bacterial death. researchgate.net This novel mechanism of action is particularly valuable for overcoming resistance to existing TB drugs.
Interactions with Other Enzymes and Receptors
The versatile this compound scaffold has been shown to interact with a variety of other enzymes and receptors, highlighting its broad therapeutic potential.
5-Lipoxygenase: A novel class of imidazo[1,2-a]pyridine-based compounds has been identified as direct inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. The compound EP6 (cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine) was characterized as a potent 5-LO inhibitor with an IC50 value of 0.16 µM in intact polymorphonuclear leukocytes and 0.05 µM for the purified enzyme. mdpi.com Molecular modeling suggests these compounds may bind within the C2-like domain of the 5-LO enzyme. mdpi.com
GABAa Receptors: Hybrid molecules incorporating an imidazo[1,2-a]pyridine moiety have been synthesized and shown to act as potent positive allosteric modulators of the γ-aminobutyric acid type A (GABAa) receptor. nih.gov These compounds exhibit high-potency binding at the benzodiazepine (B76468) site of GABAa receptors, with one lead compound showing an IC50 of 207 nM. nih.gov In silico and electrophysiological studies suggest a dual interaction, engaging with both the benzodiazepine and ivermectin binding sites on the receptor to potentiate GABA-mediated currents. nih.gov
Reverse Transcriptase, Topoisomerase II, Farnesyl Diphosphate (B83284) Synthase, Phosphodiesterase 3B, and CXCR4: A review of the available literature did not provide specific mechanistic insights into the direct interactions of this compound derivatives with Reverse Transcriptase, Topoisomerase II, Farnesyl Diphosphate Synthase, Phosphodiesterase 3B, or the CXCR4 receptor.
Molecular Mechanisms of Action (e.g., Anti-Proliferative Effects, Apoptotic Induction)
Derivatives of this compound have been the subject of extensive research to elucidate the molecular mechanisms underpinning their significant biological activities, particularly their anti-proliferative and apoptosis-inducing effects in cancer cells. Studies have revealed that these compounds can interfere with multiple cellular signaling pathways and molecular targets, leading to the inhibition of cancer cell growth and induction of programmed cell death.
The anti-proliferative action of these derivatives is frequently linked to their ability to induce apoptosis through various sophisticated mechanisms. These mechanisms include the inhibition of critical enzymes like kinases, the generation of oxidative stress, the activation of mitochondrial-mediated apoptotic pathways, and the modulation of key inflammatory and survival signaling cascades. nih.govnih.govresearchgate.netnih.gov
Enzyme Inhibition: Targeting FLT3 Kinase in Leukemia
A notable mechanism of action for imidazo[1,2-a]pyridine-thiophene derivatives is the inhibition of FMS-like tyrosine kinase 3 (FLT3). nih.gov The FLT3 receptor is a critical therapeutic target in acute myeloid leukemia (AML), especially in cases with an internal tandem duplication (ITD) mutation. nih.gov Certain derivatives have been identified as potent, ATP-competitive type-I inhibitors of FLT3 and its clinically relevant mutants. nih.gov By binding to the active "DFG-in" conformation of the kinase, these compounds block its downstream signaling, which is crucial for the proliferation and survival of leukemia cells. nih.gov
The anti-proliferative activity of these compounds has been demonstrated in AML cell lines. For instance, in the FLT3-ITD driven MOLM14 cell line, various imidazo[1,2-a]pyridine-thiophene compounds showed significant inhibition of cellular proliferation. nih.gov The apoptotic effects of these compounds, confirmed through AnnexinV/PI staining, support this mechanism of anti-proliferative action. nih.gov One particular compound, designated 5o , was found to be equally effective against wild-type FLT3-ITD and resistant mutants, highlighting the therapeutic potential of this scaffold. nih.gov
| Compound | GI₅₀ (µM) |
|---|---|
| Derivative 1 | 0.16 |
| Derivative 2 | 9.28 |
| Compound 5o | Data indicates high potency |
Induction of Oxidative Stress
Another well-documented mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.govtezu.ernet.in Several novel imidazo[1,2-a]pyridine derivatives (IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 ) have been shown to markedly increase the activity of NADPH oxidase (NOX), a key enzyme responsible for ROS production in cells. nih.gov The resulting accumulation of ROS creates a state of severe oxidative stress, which in turn triggers the apoptotic cascade in cancer cells, including non-small cell lung cancer (NSCLC) A549 cells. nih.gov This ROS-mediated apoptosis is also a proposed mechanism for the anti-leishmanial activity of these compounds. tezu.ernet.in
Activation of the Mitochondrial Apoptotic Pathway
The mitochondrial or intrinsic pathway of apoptosis is a central mechanism for many anti-cancer agents, and imidazo[1,2-a]pyridine derivatives are no exception. Their pro-apoptotic activity is often mediated by direct effects on mitochondrial function.
Modulation of Bcl-2 Family Proteins : Research shows that these derivatives can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. In NSCLC cells, treatment with compounds like IMPA-2 and IMPA-12 led to an increase in the expression of pro-apoptotic proteins BAX and BAK1. nih.gov This disrupts the mitochondrial outer membrane potential, a critical step in initiating apoptosis. nih.gov
p53/Bax-Mediated Activation : In studies on HeLa cervical cancer cells, a specific derivative named La23 was found to suppress cell growth by activating the p53/Bax mitochondrial pathway. researchgate.net Treatment with La23 increased the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. researchgate.net This activation leads to a reduction in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm, which ultimately activates executioner caspases like cleaved caspase-3 to dismantle the cell. researchgate.net
| Derivative | Cancer Cell Line | Mechanism | Key Proteins Affected | Reference |
|---|---|---|---|---|
| IMPA series (e.g., IMPA-2, IMPA-12) | A549 (NSCLC) | ROS-mediated mitochondrial disruption | ↑ BAX, ↑ BAK1 | nih.gov |
| La23 | HeLa (Cervical) | p53/Bax-mediated mitochondrial pathway | ↑ p53, ↑ Bax, ↑ Cytochrome c, ↑ Cleaved Caspase-3 | researchgate.net |
Modulation of Inflammatory Signaling Pathways
Chronic inflammation is closely linked to cancer development and progression. Certain imidazo[1,2-a]pyridine derivatives can exert anti-cancer effects by targeting key inflammatory signaling pathways. A novel derivative, MIA , was shown to trigger apoptosis and suppress inflammation in breast (MDA-MB-231) and ovarian (SKOV3) cancer cells by modulating the STAT3/NF-κB signaling pathway. nih.gov This pathway is often dysregulated in cancer, and its inhibition can lead to decreased expression of downstream targets like iNOS and COX-2, which are involved in inflammation and cell survival. nih.gov
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Methodologies for Diversification
While classical methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core are well-established, future efforts will likely focus on developing more efficient, sustainable, and diverse synthetic routes. researchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction, stands out as a greener and highly efficient alternative for producing imidazo[1,2-a]pyridine-3-amines. mdpi.com The exploration of such multicomponent reactions could rapidly generate a library of 2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies. researchgate.net
Recent advancements in visible light-induced C-H functionalization offer a powerful tool for the late-stage modification of the imidazo[1,2-a]pyridine core. mdpi.com These methods allow for the direct introduction of various functional groups, such as alkoxycarbonyl, perfluoroalkyl, and aminomethyl groups, onto the heterocyclic scaffold under mild conditions. mdpi.com Applying these photoredox-catalyzed reactions to the this compound system could yield novel derivatives that are otherwise difficult to access through traditional means.
Furthermore, the development of one-pot synthesis methodologies, such as those converting lignin (B12514952) model compounds directly into imidazo[1,2-a]pyridines, represents a significant step towards sustainable chemistry. nih.gov Adapting these strategies could provide novel and environmentally friendly pathways to the target scaffold. The focus will be on improving atom economy, reducing reaction times, and utilizing less toxic reagents and solvents. researchgate.net
| Synthetic Strategy | Potential Advantages | Target Modification |
| Multicomponent Reactions (e.g., GBBR) | High efficiency, atom economy, rapid diversification | C3-amine functionalization and beyond |
| Visible Light-Induced C-H Functionalization | Mild reaction conditions, high functional group tolerance, late-stage modification | Direct introduction of various groups at C3 and other positions |
| One-Pot Tandem Reactions | Reduced workup steps, improved overall yield, process simplification | Construction of the core with diverse substitution patterns |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, greener approach | Accelerated synthesis of core structure and derivatives |
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating the drug discovery process. Future research on this compound will increasingly rely on advanced computational modeling for the predictive design of new derivatives with enhanced properties. Techniques like Density Functional Theory (DFT) can be used to understand the electronic properties, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) of the scaffold, providing insights into its reactivity and intermolecular interactions. nih.gov
Molecular docking studies have been instrumental in understanding how similar compounds bind to biological targets like human angiotensin-converting enzyme 2 (ACE2), spike proteins, and various kinases. nih.govrsc.org These in silico methods can be used to predict the binding affinity and mode of interaction of novel this compound derivatives with specific targets, guiding the design of more potent and selective inhibitors. rsc.org
Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structure of the derivatives and their biological activity. mdpi.com By developing robust 3D-QSAR models, researchers can predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be crucial for evaluating the drug-likeness and potential pharmacokinetic profiles of new designs at an early stage, minimizing late-stage failures. nih.gov
| Computational Method | Application in Predictive Design | Expected Outcome |
| Density Functional Theory (DFT) | Analysis of electronic structure, reactivity, and intermolecular forces | Understanding of chemical properties to guide structural modifications |
| Molecular Docking | Prediction of binding modes and affinities to biological targets | Rational design of potent and selective inhibitors |
| 3D-QSAR | Correlation of structural features with biological activity | Prediction of activity for virtual compounds, prioritization for synthesis |
| In Silico ADMET Prediction | Early assessment of pharmacokinetic and toxicity profiles | Design of derivatives with improved drug-like properties |
Identification of Undiscovered Biological Targets and Pathways
The imidazo[1,2-a]pyridine scaffold has demonstrated activity against a wide range of biological targets, including kinases and microbial enzymes. nih.govplos.orgnih.gov Derivatives of the related 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for inflammation and cancer therapy. nih.gov A key future direction is the systematic exploration of new biological targets and pathways for this compound.
High-throughput screening (HTS) of large compound libraries against diverse biological targets has already identified imidazo[1,2-a]pyridines as potent inhibitors of Mycobacterium tuberculosis. plos.org Specifically, they have been shown to target QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, which is vital for the energy metabolism of the bacterium. plos.orgnih.gov Further research could involve screening this compound derivatives against other microbial pathogens or panels of human enzymes to uncover novel therapeutic applications.
Structure-based optimization of an existing inhibitor led to the discovery of imidazo[1,2-a]pyridine-thiophene derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov This highlights the potential of the scaffold to be adapted for various targets. Future work could employ chemoproteomics and other target deconvolution techniques to identify the direct binding partners of bioactive this compound compounds within the cell, thereby revealing undiscovered mechanisms of action and therapeutic opportunities.
| Known Target Class | Specific Example | Potential for New Discoveries |
| Kinases | FMS-like tyrosine kinase 3 (FLT3) nih.gov | Screening against the human kinome to find new anticancer or anti-inflammatory targets. |
| Microbial Enzymes | M. tuberculosis QcrB plos.org | Exploration of activity against other essential enzymes in bacteria, fungi, or viruses. |
| Cancer-Related Proteins | KRAS G12C rsc.org | Investigating inhibition of other oncogenic proteins and signaling pathways. |
| Inflammatory Enzymes | Microsomal prostaglandin E synthase-1 (mPGES-1) nih.gov | Evaluating effects on other components of the inflammatory cascade, such as cyclooxygenases. |
Development of Multifunctional this compound Systems for Integrated Applications
An exciting frontier is the development of multifunctional systems that integrate the therapeutic properties of this compound with other functionalities, such as diagnostics or targeted delivery. The inherent fluorescence of the imidazo[1,2-a]pyridine core provides a foundation for creating such integrated systems. nih.gov
Certain aryl-substituted 2-phenylimidazo[1,2-a]pyridines are known to exhibit excited-state intramolecular proton transfer (ESIPT) luminescence, with emissions tunable across the visible spectrum from blue to red. rsc.org By strategically modifying the this compound scaffold, it may be possible to develop theranostic agents—compounds that combine therapeutic action with diagnostic imaging capabilities. These molecules could allow for real-time visualization of drug distribution and target engagement.
Moreover, imidazopyridine-based compounds are being explored as ligands for targets associated with neurodegenerative diseases. nih.gov This opens the possibility of designing multifunctional agents that not only treat the underlying pathology but also act as imaging probes for biomarkers associated with diseases like Alzheimer's or Parkinson's. Another avenue involves conjugating the this compound core to targeting moieties (e.g., antibodies or peptides) to create drug conjugates that deliver the therapeutic agent specifically to diseased cells, enhancing efficacy and reducing off-target side effects.
Q & A
Q. What are the common synthetic routes for 2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives, and how are they characterized?
- Methodological Answer : Synthesis typically involves cyclization reactions, such as the condensation of 2-aminopyridines with α-bromoketones or functionalized halides. For example, copper-catalyzed sulfenylation at the C-2 position has been employed to introduce thiophen-2-yl groups . Characterization relies on ¹H/¹³C NMR and HRMS for structural confirmation, with NMR resolving regioselectivity (e.g., distinguishing C-3 vs. C-2 substituents) .
Q. How do substituents at the C-3 position influence the biological activity of imidazo[1,2-a]pyridines?
- Methodological Answer : Substituents at C-3 directly modulate electronic and steric properties. For instance, morpholine rings at C-3 enhance COX-2 selectivity (IC₅₀ = 0.07 µM, selectivity index = 217.1), while phenylamino groups improve analgesic activity . Systematic SAR studies involve introducing electron-withdrawing/donating groups and comparing IC₅₀ values in enzyme assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data, such as lack of antibacterial efficacy despite structural optimization?
- Methodological Answer : Contradictions may arise from testing protocols or physicochemical properties. For example, 2-thioalkyl-3-nitro derivatives showed no activity against S. aureus and P. aeruginosa in both solid-state diffusion and liquid microdilution assays . To address this:
- Compare bacterial membrane permeability using logP calculations.
- Evaluate alternative targets (e.g., fungal or viral proteins) via cross-screening.
- Optimize solubility via salt formation or prodrug strategies .
Q. What strategies enable regioselective functionalization of imidazo[1,2-a]pyridines at C-2 vs. C-3 positions?
- Methodological Answer :
- C-3 Acylation : Use AlCl₃ catalysis for Friedel-Crafts acylation, achieving >90% regioselectivity in one-pot reactions .
- C-2 Sulfenylation/Selenylation : Copper-catalyzed reactions with thiophenols or selenium powder under ligand-free conditions enable C-2 modification .
- Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
Q. How can computational models guide the design of imidazo[1,2-a]pyridine-based therapeutics?
- Methodological Answer :
- Docking Studies : Validate ligand-receptor interactions (e.g., GABAₐ receptor binding) using AutoDock Vina or Schrödinger Suite .
- QSAR Models : Correlate substituent descriptors (Hammett constants, molar refractivity) with bioactivity to prioritize synthetic targets .
- MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales .
Q. What mechanistic insights support radical-based functionalization of imidazo[1,2-a]pyridines?
- Methodological Answer : Radical pathways, such as copper-catalyzed selenylation, proceed via single-electron transfer (SET) mechanisms. Key steps:
Q. How do intermolecular interactions (e.g., π-stacking) affect the crystallographic properties of imidazo[1,2-a]pyridines?
- Methodological Answer : Single-crystal X-ray diffraction reveals that C–H⋯N and π–π interactions dominate packing. For example, imidazo[1,2-a]pyridine derivatives form herringbone arrangements, while benzimidazoles adopt slipped stacks. These insights guide co-crystal design for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
